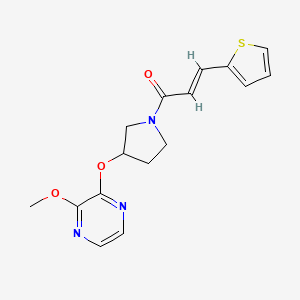

(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, a compound featuring a unique molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

The molecular formula for this compound is C16H17N3O3S, with a molecular weight of 331.4 g/mol. Its structure includes a pyrrolidine ring, a methoxypyrazine moiety, and a thiophene group, which are critical for its biological interactions .

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity.

- Receptor Binding : It could interact with various receptors, influencing signaling pathways that regulate cellular functions.

- Nucleic Acid Interaction : Potential interactions with DNA or RNA could lead to disruption in nucleic acid synthesis, affecting cell viability .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance:

- Gram-positive bacteria : Exhibited significant inhibition against Staphylococcus aureus and MRSA with IC50 values as low as 44 nM.

- Gram-negative bacteria : Displayed activity against Escherichia coli and Pseudomonas aeruginosa with IC50 values around 200 nM .

Cytotoxicity

The compound has been evaluated for cytotoxic effects on cancer cell lines. Preliminary results suggest selective cytotoxicity against certain cancer types while sparing normal cells, indicating its potential as an anticancer agent .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antibacterial Properties :

- Cytotoxicity Assessment :

Data Tables

| Biological Activity | Target Organisms | IC50 Values |

|---|---|---|

| Antibacterial | S. aureus | 44 nM |

| E. coli | 200 nM | |

| P. aeruginosa | 200 nM | |

| Cytotoxicity | Breast Cancer | 11 nM |

科学的研究の応用

Medicinal Chemistry Applications

The compound exhibits significant potential in the field of medicinal chemistry, primarily due to its structural features that allow interactions with biological targets.

1. Anticancer Activity

Several studies have indicated that compounds with similar structural motifs to (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one demonstrate anticancer properties. For instance, derivatives containing pyrrolidine and thiophene rings have been shown to inhibit specific kinases involved in cancer progression, suggesting a pathway for the development of targeted cancer therapies .

2. Antimicrobial Properties

Research has highlighted the antimicrobial potential of pyrazine derivatives, including those similar to the compound . These derivatives have demonstrated inhibitory effects against various bacterial strains, making them candidates for developing new antibiotics .

3. Anti-inflammatory Effects

The anti-inflammatory properties of certain pyrazine derivatives have been documented, which could be beneficial in treating inflammatory diseases. The mechanism often involves the modulation of inflammatory pathways, potentially providing relief from conditions such as arthritis .

Agricultural Applications

The compound's structural characteristics also lend themselves to applications in agriculture:

1. Pesticidal Activity

Research into botanical pesticides has indicated that compounds similar to this compound may exhibit insecticidal and fungicidal properties. The incorporation of thiophene and pyrazine rings is often associated with enhanced bioactivity against pests and diseases affecting crops .

2. Plant Growth Regulators

Compounds with similar frameworks have been investigated for their roles as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is crucial for sustainable agricultural practices aimed at increasing crop yield without relying heavily on synthetic chemicals .

Material Science Applications

In addition to biological applications, the compound may find utility in material science:

1. Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The ability to tune electronic properties through structural modifications allows for the development of materials with specific conductivity and light-emitting characteristics .

Case Studies and Research Findings

化学反応の分析

Nucleophilic Addition to the α,β-Unsaturated Ketone

The enone moiety in this compound undergoes nucleophilic additions due to its electron-deficient β-carbon. Reactions with nucleophiles like amines, thiols, or Grignard reagents are common:

-

Example Reaction :

Compound+R-MgX→1,4-Adduct (via Michael addition)This reaction is facilitated by the conjugation between the carbonyl and double bond, polarizing the β-carbon for attack.

| Nucleophile | Reagent | Conditions | Product |

|---|---|---|---|

| Primary Amines | Ethylamine | Room temperature, ethanol | β-Amino ketone derivative |

| Thiols | Benzyl mercaptan | Base catalyst (e.g., K₂CO₃) | Thioether adduct |

Oxidation Reactions

The thiophene ring and pyrrolidine moiety are susceptible to oxidation under controlled conditions:

-

Thiophene Oxidation :

Thiophene+H2O2AcOHThiophene-1-oxide

Using mild oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), the thiophene sulfur can be oxidized to a sulfoxide or sulfone. -

Pyrrolidine Oxidation :

Strong oxidants like potassium permanganate (KMnO₄) under acidic conditions cleave the pyrrolidine ring to form dicarboxylic acids .

Hydrolysis of Methoxy Group

The methoxy group on the pyrazine ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

3-Methoxypyrazine+HCl (conc.)Δ3-Hydroxypyrazine+CH3OHThis reaction is critical for modifying electronic properties of the compound.

Reduction of Carbonyl Group

The ketone group in the enone system can be reduced selectively:

-

Catalytic Hydrogenation :

Enone+H2Pd/CAllylic alcohol

Using palladium on carbon (Pd/C) under H₂ gas yields the saturated alcohol derivative. -

Metal Hydride Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol but may over-reduce the double bond if not carefully controlled.

Cyclization and Coupling Reactions

The compound participates in cyclization reactions to form fused heterocycles:

-

Intramolecular Cyclization :

Under basic conditions (e.g., NaOH), the enone and pyrrolidine groups can cyclize to form a tetracyclic structure . -

Cross-Coupling :

Suzuki-Miyaura coupling with aryl boronic acids modifies the thiophene ring, introducing substituents for enhanced bioactivity.

Comparative Reactivity of Structural Motifs

| Structural Feature | Reactivity | Key Reagents |

|---|---|---|

| α,β-Unsaturated ketone | Michael addition, reduction | Grignard reagents, LiAlH₄ |

| Methoxypyrazine | Hydrolysis, nucleophilic substitution | HCl, H₂O |

| Thiophene | Electrophilic substitution, oxidation | H₂O₂, HNO₃ |

| Pyrrolidine | Alkylation, ring-opening oxidation | KMnO₄, alkyl halides |

Mechanistic Insights

-

Michael Addition : Proceeds via a conjugate addition mechanism, where the nucleophile attacks the β-carbon stabilized by resonance.

-

Thiophene Oxidation : Follows an electrophilic pathway, with the sulfur lone pair interacting with peroxides to form sulfoxides .

Industrial and Pharmacological Implications

特性

IUPAC Name |

(E)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-21-15-16(18-8-7-17-15)22-12-6-9-19(11-12)14(20)5-4-13-3-2-10-23-13/h2-5,7-8,10,12H,6,9,11H2,1H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJAMVFANCHHGO-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。